

Application Notes and Protocols: Enhancing Circulation Time with DSPE-PEGylation

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Compound of Interest

Compound Name: 1,2-Distearoylphosphatidylethanolamine

Cat. No.: B1209236

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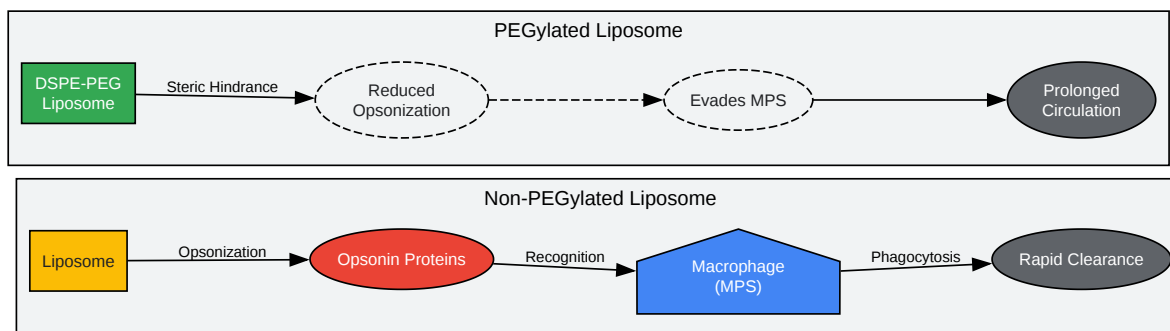
Introduction

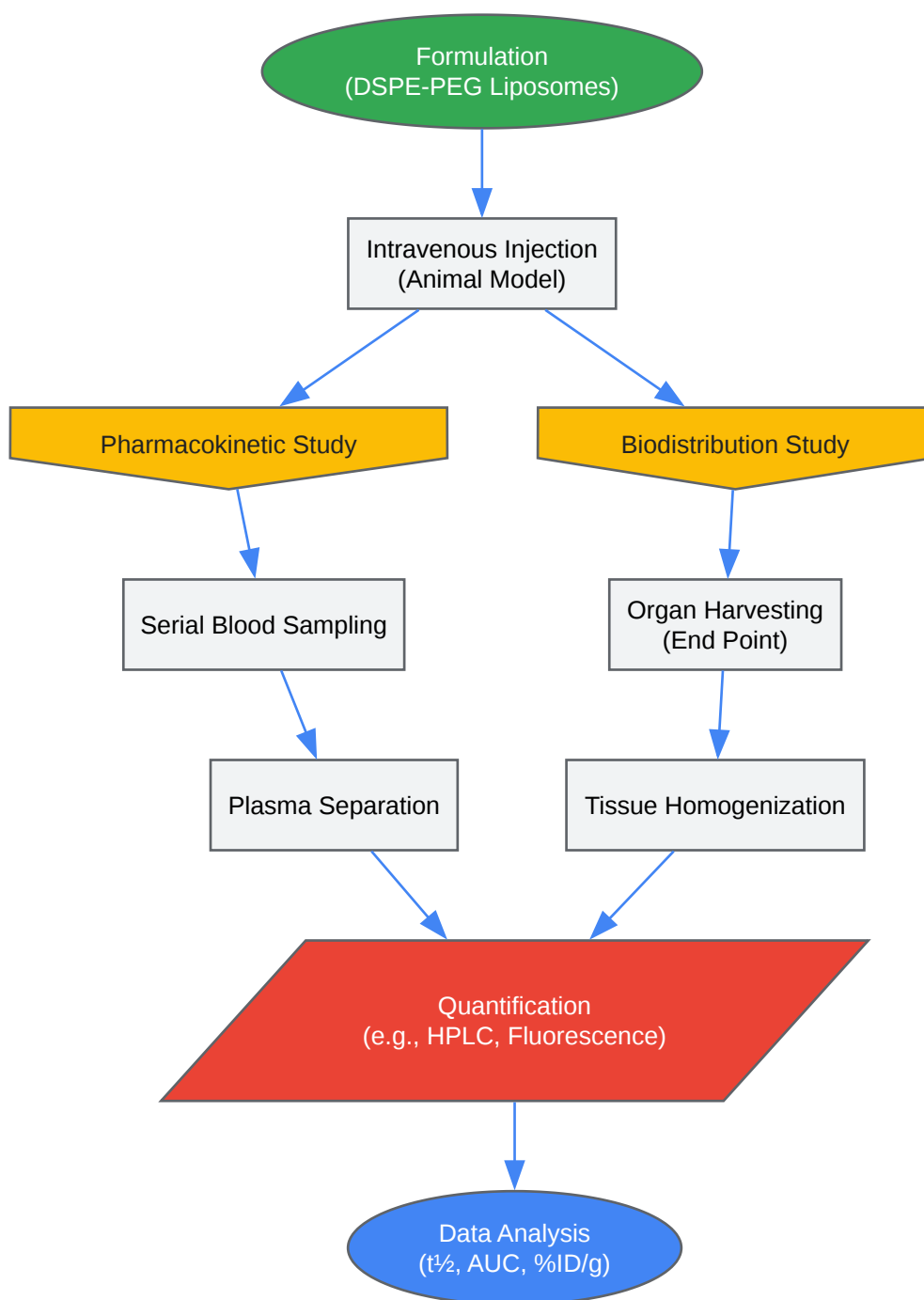
The encapsulation of therapeutic agents within lipid-based nanoparticles, such as liposomes, offers a promising strategy for targeted drug delivery and improved pharmacokinetic profiles. A significant challenge in the clinical translation of these nanocarriers is their rapid clearance from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, has emerged as a gold-standard technique to overcome this hurdle. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) into liposomal formulations creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and significantly extending circulation time. This "stealth" effect not only enhances the bioavailability of the encapsulated drug but also promotes passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

These application notes provide detailed protocols for the preparation of DSPE-PEGylated liposomes and the subsequent in vivo evaluation of their pharmacokinetic and biodistribution profiles.

The "Stealth" Effect of DSPE-PEGylation

The prolonged circulation of PEGylated liposomes is attributed to the "stealth" effect conferred by the PEG layer. This hydrophilic shield inhibits the binding of plasma proteins (opsonins) to the liposome surface, which is the primary signal for recognition and clearance by macrophages of the MPS.





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